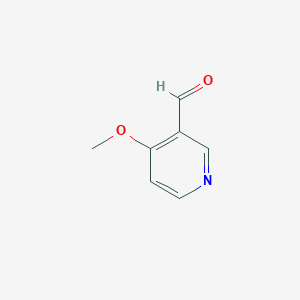










|
REACTION_CXSMILES
|
C([Li])(C)(C)C.CCCCC.BrC1C(C)=CC(C)=CC=1C.[CH3:21][O:22][C:23]1[CH:28]=[CH:27][N:26]=[CH:25][CH:24]=1.CN(C)[CH:31]=[O:32]>C1COCC1.[Cl-].[Na+].O>[CH3:21][O:22][C:23]1[CH:28]=[CH:27][N:26]=[CH:25][C:24]=1[CH:31]=[O:32] |f:6.7.8|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
47.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1C)C)C
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
brine
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is warmed to −23° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 3 h
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled again to −78° C.
|
|
Type
|
WAIT
|
|
Details
|
After 1 h
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted with ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layer is dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration
|
|
Type
|
WASH
|
|
Details
|
eluting with a 0 to 6% methanol-dichloromethane gradient
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=NC=C1)C=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |